molecular formula C15H17ClN4O2 B2470930 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane CAS No. 1797621-41-0

1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane

Cat. No.: B2470930
CAS No.: 1797621-41-0
M. Wt: 320.78
InChI Key: GLSIDYDLJFLTQL-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is a complex organic compound that features a unique combination of functional groups, including a chloropyridine, a carbonyl group, an oxadiazole ring, and an azepane ring

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-10-18-14(19-22-10)12-5-3-2-4-8-20(12)15(21)11-6-7-17-13(16)9-11/h6-7,9,12H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSIDYDLJFLTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Chloropyridine Derivative: The 2-chloropyridine-4-carbonyl chloride can be prepared by chlorination of the corresponding pyridine carboxylic acid using reagents like thionyl chloride.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the chloropyridine derivative in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infectious diseases.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridine-4-carbonyl)-2-(1,2,4-oxadiazol-3-yl)azepane: Lacks the methyl group on the oxadiazole ring.

    1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine: Contains a piperidine ring instead of an azepane ring.

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is unique due to the presence of both the methyl-substituted oxadiazole ring and the azepane ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity in various applications.

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